2-Hydroxytetradecanoyl isothiocyanate

Description

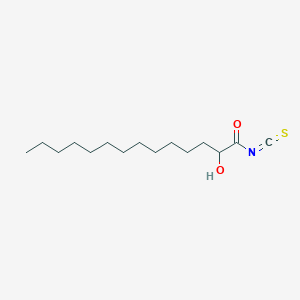

Structure

2D Structure

3D Structure

Properties

CAS No. |

657392-19-3 |

|---|---|

Molecular Formula |

C15H27NO2S |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-hydroxytetradecanoyl isothiocyanate |

InChI |

InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3 |

InChI Key |

RSVBJUFTSWKVLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)N=C=S)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Hydroxytetradecanoyl Isothiocyanate Analogues

Influence of Alkyl Chain Characteristics on Biological Activity

The long alkyl chain, specifically the tetradecanoyl (14-carbon) backbone, is a critical determinant of the biological activity of 2-hydroxytetradecanoyl isothiocyanate and its analogues. Its length, saturation, and branching influence the molecule's lipophilicity, steric profile, and ability to fit within the binding pockets of target enzymes.

Detailed research into related long-chain molecules, such as inhibitors of N-acylethanolamine acid amidase (NAAA), has demonstrated that activity is highly dependent on the length of the fatty acyl chain. nih.gov Studies on alkyl amines and glycine (B1666218) esters revealed that chains of 12 to 16 carbons were optimal for NAAA inhibition, with the strongest activity observed for molecules with 14 or 15-carbon chains. nih.gov This suggests that the 14-carbon chain of this compound is well-suited for interaction with enzymes that possess long, hydrophobic binding channels, such as NAAA. nih.govnih.gov The hydrophobic nature of the chain facilitates membrane traversal and anchors the molecule within the active site, positioning the reactive isothiocyanate group for engagement with the target.

Variations in the alkyl chain can modulate this activity.

Chain Length: Shortening or lengthening the chain from the optimal 14-15 carbons can decrease binding affinity and reduce inhibitory potency. nih.gov

Saturation: The introduction of double or triple bonds (unsaturation) can alter the chain's conformation, making it more rigid and changing its three-dimensional shape, which can either enhance or diminish its fit within a specific enzyme binding site.

Branching: Adding methyl or other small alkyl groups to the chain increases its steric bulk, which can be used to probe the dimensions of the binding pocket and improve selectivity for the target enzyme over other related enzymes.

Table 1: Influence of Alkyl Chain Length on NAAA Inhibition This table presents data for related alkyl amine inhibitors, illustrating the principle of optimal chain length.

Computational Chemistry Approaches to SAR Prediction and Ligand Design

Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of this compound analogues, accelerating the design of more effective molecules. nih.gov

Molecular Docking: This technique predicts the preferred binding pose of a ligand within the three-dimensional structure of a target protein. mdpi.comFor isothiocyanate analogues, docking studies can identify the specific amino acid residues (e.g., Cys, Ser, Tyr) in the active site that interact with the hydroxyl group, the alkyl chain, and the isothiocyanate headgroup. rsc.orgThis helps to explain why certain structural modifications enhance or diminish activity. For example, docking can confirm that the isothiocyanate group is positioned correctly to react with a key cysteine residue. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose. rsc.orgThese simulations can reveal how the flexible alkyl chain settles into a hydrophobic pocket and how water molecules might mediate interactions, offering a more dynamic and realistic view of the binding event than static docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in chemical structure with changes in biological activity. By analyzing a series of analogues, a QSAR model can be built to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Density Functional Theory (DFT): DFT studies are used to calculate the electronic properties of molecules, such as the charge distribution and reactivity of the isothiocyanate group. nih.govThis can help in understanding its electrophilicity and its propensity to react with nucleophilic residues in target proteins.

Together, these computational approaches allow researchers to build a detailed model of how this compound and its analogues interact with their biological targets, guiding the rational design of next-generation compounds with optimized activity and selectivity. nih.govrsc.org

Mechanistic Investigations of Biological Activity Preclinical and in Vitro Studies

Cellular Mechanisms of Action

Induction of Apoptosis in Various Cancer Cell Lines (Preclinical Models)

Isothiocyanates are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines, a mechanism that is considered central to their anti-cancer properties. nih.govnih.gov This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov In vitro studies have demonstrated that ITCs can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, treatment with ITCs has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.gov

Furthermore, ITCs can activate caspase enzymes, which are the executive proteases of apoptosis. nih.govnih.gov Studies have shown the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3) following ITC treatment in various cancer cell models, including pancreatic and prostate cancer cells. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Some ITCs, like benzyl (B1604629) isothiocyanate (BITC), have been observed to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-xL, a process mediated by Jun kinase. nih.gov

Notably, the apoptotic effects of ITCs appear to be selective for cancer cells over normal, non-transformed cells, a highly desirable characteristic for a potential therapeutic agent. nih.gov

Table 1: Effects of Representative Isothiocyanates on Apoptotic Markers in Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | Key Apoptotic Events Observed |

| Benzyl isothiocyanate (BITC) | Pancreatic, Prostate, Leukemia | PARP cleavage, chromatin condensation, procaspase-3 attenuation, activation of caspase-8 and -9, phosphorylation of Bcl-xL. nih.gov |

| Phenethyl isothiocyanate (PEITC) | Leukemia (HL-60) | High induction of apoptosis, dissipation of mitochondrial potential. nih.gov |

| Sulforaphane (B1684495) (SFN) | Leukemia (HL-60) | Induction of apoptosis, though less effective than BITC and PEITC in this model. nih.gov |

| Allyl isothiocyanate (AITC) | Leukemia (HL-60) | Induction of apoptosis. nih.gov |

This table is based on data from studies on the specified isothiocyanates and may not be directly representative of 2-Hydroxytetradecanoyl isothiocyanate.

Cell Cycle Arrest Pathways in Cellular Systems

In addition to inducing apoptosis, isothiocyanates have been shown to inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints. nih.govnih.gov This action prevents cancer cells from completing the cell division process, thereby limiting tumor growth. The specific phase of cell cycle arrest can vary depending on the ITC and the cancer cell type.

A common finding is the induction of G2/M phase arrest. nih.gov For instance, a study on various ITCs in human leukemia HL-60 cells demonstrated a time- and dose-dependent G2/M arrest, with allyl isothiocyanate (AITC) being particularly effective. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, sulforaphane has been shown to induce G2/M arrest through the checkpoint kinase 2-mediated phosphorylation of cell division cycle 25C (Cdc25C). nih.gov

Some studies also report cell cycle arrest in the G1 phase. researchgate.net The arrest at these checkpoints provides an opportunity for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe. This prevention of the propagation of genetically unstable cells is a critical aspect of cancer prevention. nih.gov

Table 2: Effects of Representative Isothiocyanates on Cell Cycle Progression in Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | Observed Effect on Cell Cycle |

| Allyl isothiocyanate (AITC) | Leukemia (HL-60) | G2/M arrest (52% accumulation at 10 µM for 24h). nih.gov |

| Benzyl isothiocyanate (BITC) | Pancreatic Cancer | Enrichment of sub-G0-G1 phase population with G2-M arrest. nih.gov |

| Sulforaphane (SFN) | Human Cancer Cells | G2/M phase arrest via Chk2-mediated phosphorylation of Cdc25C. nih.gov |

This table is based on data from studies on the specified isothiocyanates and may not be directly representative of this compound.

Autophagy Modulation and Lysosomal Pathways

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. Isothiocyanates have been shown to modulate autophagy in cancer cells. nih.govnih.govnih.gov In some contexts, ITCs induce autophagic cell death. For example, benzyl isothiocyanate (BITC) has been demonstrated to cause autophagic death in human breast cancer cells, a process mediated by the transcription factor FoxO1. pitt.edu This is characterized by the appearance of double-membrane vacuoles and the cleavage of microtubule-associated protein 1 light chain 3 (LC3), a key marker of autophagy. pitt.edu

The induction of autophagy by ITCs is often linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.govpitt.edu ITCs like sulforaphane and phenethyl isothiocyanate can induce autophagy by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 complex. nih.gov In some instances, the induction of autophagy by ITCs can be a protective mechanism for cancer cells against stress. nih.gov However, in other scenarios, excessive autophagy can lead to cell death. The precise outcome of autophagy modulation by ITCs appears to be context-dependent, varying with the specific compound, its concentration, and the cancer cell type.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Isothiocyanates can exert a paradoxical effect on cellular redox balance. While they are known to induce antioxidant responses, they can also act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) in cancer cells. nih.govnih.gov This increased ROS production is a significant mechanism underlying their anti-cancer activity. Elevated levels of ROS can induce oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately triggering cell death pathways like apoptosis. nih.govnih.gov

Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. nih.gov ITCs can exploit this vulnerability. For instance, phenethyl isothiocyanate (PEITC) has been shown to selectively kill cancer cells by disabling the glutathione (B108866) antioxidant system, leading to a massive accumulation of ROS and subsequent oxidative mitochondrial damage. mdpi.com The generation of ROS by ITCs can be a rapid event, contributing to the swift initiation of growth inhibition in cancer cells. researchgate.net

Table 3: Effects of Representative Isothiocyanates on ROS Generation and Oxidative Stress

| Isothiocyanate | Cell System | Key Findings on ROS and Oxidative Stress |

| Phenethyl isothiocyanate (PEITC) | Oncogenically transformed cells | Disables glutathione antioxidant system, leading to severe ROS accumulation and oxidative mitochondrial damage. mdpi.com |

| Sulforaphane (SFN) | Arabidopsis leaf discs | Induces ROS production in a dose-dependent manner. nih.gov |

| General ITCs | Cancer Cells | Can act as pro-oxidants, increasing ROS levels and inducing oxidative damage. nih.govnih.gov |

This table is based on data from studies on the specified isothiocyanates and may not be directly representative of this compound.

Modulation of Inflammatory Signaling Pathways in Immune Cells

Chronic inflammation is a well-established driver of cancer development and progression. Isothiocyanates have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways. nih.govnih.govnih.gov A primary target of ITCs is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govnih.gov Sulforaphane, for example, has been shown to downregulate the expression of these pro-inflammatory mediators. nih.gov

The anti-inflammatory effects of ITCs are often linked to their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, ITCs can enhance the cellular defense against oxidative stress, which is closely intertwined with inflammation. Some ITCs have also been found to inhibit other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov

The biological activity of isothiocyanates (ITCs) is intrinsically linked to the electrophilic nature of the isothiocyanate functional group (-N=C=S). This group readily reacts with nucleophiles within the cell, leading to covalent modifications of proteins and subsequent modulation of cellular pathways. While direct studies on this compound are limited, the mechanisms can be largely inferred from extensive research on other well-known ITCs, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC).

Direct Protein Binding and Covalent Adduction Studies

The primary mechanism by which isothiocyanates exert their biological effects is through the direct binding and covalent modification of cellular proteins. nih.gov The central carbon atom of the ITC moiety is highly electrophilic and susceptible to attack by nucleophilic functional groups on amino acid residues.

The most prominent target for this covalent adduction is the sulfhydryl group of cysteine residues. nih.gov The reaction, known as thiocarbamation, results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This binding can be a critical event for initiating cellular responses like apoptosis. nih.gov While the reaction with cysteine is often predominant, the amino groups of lysine (B10760008) residues can also be modified, forming stable thiourea (B124793) adducts, particularly under physiological conditions where an initial, reversible reaction with a thiol may be followed by a more stable reaction with an amine. researchgate.netelsevierpure.com

Proteomic studies utilizing radiolabeled ITCs, such as ¹⁴C-PEITC and ¹⁴C-SFN, have been instrumental in identifying specific protein targets. In these experiments, cancer cells are treated with the labeled ITC, and the cellular proteins are subsequently separated using 2-D gel electrophoresis. Proteins showing radioactivity are then identified by mass spectrometry, revealing which ones have been covalently modified. usuhs.edu This methodology has demonstrated that while many proteins are potential targets, ITCs bind selectively to only a fraction of the cellular proteome. usuhs.edu

Table 1: Examples of Protein Targets Covalently Modified by Isothiocyanates (as identified in studies with SFN, PEITC, BITC) This table presents proteins identified as binding targets for commonly studied isothiocyanates. These are considered potential targets for this compound due to the shared reactive moiety.

| Protein Target | Function | Associated Isothiocyanate(s) | Reference(s) |

|---|---|---|---|

| Tubulin (α and β) | Cytoskeletal structure, cell division, intracellular transport | PEITC, SFN, BITC | nih.gov |

| Kelch-like ECH-associated protein 1 (Keap1) | Substrate adaptor for ubiquitin ligase, negative regulator of Nrf2 | SFN, PEITC | nih.gov |

| 26S Proteasome Subunits | Protein degradation | BITC, PEITC | usuhs.edu |

| Heat Shock Protein 90 (Hsp90) | Protein folding, chaperone | Alkynyl-6-HITC | wikipedia.org |

| Cysteine Residue Cys³⁴⁷ | Component of α-tubulin | BITC | nih.gov |

Enzyme Inhibition and Activation Profiles (e.g., Nrf2 pathway, Phase II enzymes, HDAC, NAAA)

The covalent modification of proteins by this compound is expected to alter their function, leading to the inhibition or activation of key enzymes and signaling pathways.

Nrf2 Pathway and Phase II Enzymes: A hallmark of many isothiocyanates is their ability to potently activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. usuhs.edu Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including Phase II detoxification and antioxidant enzymes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. usuhs.edu ITCs react with critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex. nih.gov This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription. elsevierpure.com The activation of this pathway results in the increased expression of enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs), which protect the cell against oxidative and electrophilic stress. nih.gov

Histone Deacetylase (HDAC) Inhibition: Certain synthetic isothiocyanates, such as phenylhexyl isothiocyanate (PHI), have been identified as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. google.com Inhibition of HDACs can thus lead to changes in gene expression. Some HDAC inhibitors have been shown to induce the degradation of Class II HDACs via the proteasome pathway. nih.gov Given that HDAC activity is linked to the pathogenesis of various diseases, its modulation represents a significant mechanism of action. google.comnih.gov The potential for this compound to act as an HDAC inhibitor remains an area for specific investigation.

N-acylethanolamine-hydrolyzing acid amidase (NAAA): N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which include the anti-inflammatory molecule N-palmitoylethanolamine. nih.govwur.nl NAAA belongs to the choloylglycine hydrolase family and functions optimally at an acidic pH, consistent with its localization in lysosomes. wikipedia.orgnih.gov Inhibition of NAAA is a therapeutic strategy being explored for controlling inflammation and pain. wikipedia.orgwur.nl While the long fatty acyl chain of this compound makes NAAA a plausible theoretical target, direct studies confirming its inhibition by this specific compound are not currently available in the literature.

Table 2: Profile of Enzyme and Pathway Modulation by Isothiocyanates

| Enzyme/Pathway | General Effect | Underlying Mechanism | Reference(s) |

|---|---|---|---|

| Keap1-Nrf2 Pathway | Activation | Covalent modification of Keap1 releases Nrf2 for nuclear translocation. | nih.govusuhs.edu |

| Phase II Enzymes (NQO1, HO-1, GSTs) | Induction | Nrf2-dependent gene transcription. | nih.govmdpi.com |

| Histone Deacetylases (HDACs) | Inhibition (by some ITCs) | Direct inhibition of enzyme activity; induction of proteasomal degradation. | nih.govnih.gov |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Potential Inhibition | Interaction with this enzyme has not been documented for this specific ITC. | wikipedia.orgwur.nl |

Receptor Interactions and Signal Transduction Cascades

Beyond direct enzyme modulation, ITCs engage with and influence broader signal transduction cascades.

The Keap1-Nrf2 pathway is the most extensively documented signaling cascade modulated by ITCs. elsevierpure.com However, other pathways are also affected. For instance, ITCs have been shown to suppress the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com

Furthermore, certain ITCs interact with specific members of the transient receptor potential (TRP) channel family. Allyl isothiocyanate (AITC), for example, is a known activator of TRPA1 and TRPV1, which are ion channels involved in pain and inflammation signaling. nih.gov Interestingly, the activation of TRPV1 by AITC does not appear to rely on the typical cysteine modification but rather on an interaction with the capsaicin (B1668287) binding site, highlighting that not all ITC interactions are mediated by covalent cysteine adduction. nih.gov

Upstream kinases, such as those in the mitogen-activated protein kinase (MAPK) cascades (including ERK and JNK), can also be modulated by ITCs and can contribute to the phosphorylation and activation of Nrf2, creating a multi-layered regulatory network. elsevierpure.com

Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure

Transcriptomic analysis provides a global view of the changes in gene expression following exposure to a compound. Studies on model ITCs like sulforaphane have revealed widespread changes in the transcriptional landscape.

In a study involving mice treated with SFN, gene expression profiling of the liver identified a significant upregulation of Nrf2-dependent genes. nih.gov These were not limited to classical detoxification enzymes but also included unexpected clusters of genes encoding heat shock proteins (HSPs), ubiquitin and 26S proteasome subunits, and proteins involved in lipid metabolism. nih.gov This suggests that ITCs trigger a coordinated response aimed at not only detoxifying harmful substances but also managing and removing damaged proteins, thereby enhancing cell survival. nih.gov

In a different model system, the nematode C. elegans, treatment with an isothiocyanate-rich extract from Moringa seeds led to the differential expression of 1555 genes, including those related to glutathione metabolism and the structure of the cuticle. researchgate.net Such broad-based analyses underscore the pleiotropic effects of ITCs, which extend beyond single targets to remodel cellular programs.

Table 3: Categories of Genes Differentially Regulated by Isothiocyanates (Based on Transcriptomic Data from SFN and other ITCs)

| Gene Category | Effect | Example Genes/Pathways | Reference(s) |

|---|---|---|---|

| Phase I, II, and III Detoxification | Upregulated | CYP450s, NQO1, GSTs, UGTs, MRPs | nih.gov |

| Antioxidant Response | Upregulated | Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase (GCL) | mdpi.com |

| Protein Quality Control | Upregulated | Heat Shock Proteins (HSPs), Ubiquitin/Proteasome Subunits | nih.gov |

| Glutathione Metabolism | Regulated | Glutathione S-transferases (GSTs) | researchgate.net |

| Inflammation | Downregulated | Genes regulated by NF-κB | mdpi.com |

Proteomic and Metabolomic Investigations in Preclinical Systems

Proteomics: Proteomic investigations have been crucial for moving beyond single-target hypotheses to a system-wide understanding of ITC interactions. As discussed in section 4.2.1, a key proteomic approach involves using radiolabeled or tag-conjugated ITCs to identify proteins that are directly and covalently modified. usuhs.edu These studies have successfully identified more than 30 distinct protein targets in human cancer cells, including cytoskeletal proteins like tubulin and components of the protein degradation machinery. nih.govusuhs.edu

In addition to identifying direct binding partners, proteomics can be used to quantify changes in the expression levels of the entire proteome after compound exposure. nih.gov This approach can reveal the downstream consequences of initial binding events, such as the upregulation of antioxidant enzymes following Nrf2 activation or changes in metabolic enzymes.

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system and provides a functional readout of the cellular phenotype. wur.nl It is a powerful tool in preclinical research for elucidating a compound's mechanism of action by revealing which metabolic pathways are perturbed. nih.govwur.nl For a compound like this compound, a metabolomic analysis could, for example, detect changes in lipid metabolism, energy production (e.g., glycolysis and the TCA cycle), or redox balance (e.g., shifts in the glutathione pool). This approach complements genomic and proteomic data by providing a direct snapshot of the biochemical activity within the cell. nih.gov While specific metabolomic studies on this compound are not available, this methodology represents a vital tool for future mechanistic investigations.

Preclinical Data on this compound Remains Uncharacterized in Publicly Available Research

Despite a comprehensive review of scientific literature, no specific preclinical data regarding the biological activities of the chemical compound this compound could be identified. Extensive searches for its antineoplastic and antimicrobial properties, as outlined in the requested article structure, did not yield any studies focused on this particular isothiocyanate.

The field of isothiocyanate research is active, with numerous studies detailing the preclinical effects of various other compounds within this class. For instance, isothiocyanates such as sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) have been widely investigated for their potential health benefits.

General Antineoplastic Activities of Other Isothiocyanates:

In Vitro Studies: Research has demonstrated that certain isothiocyanates can inhibit the proliferation of various cancer cell lines and induce programmed cell death, known as apoptosis. nih.govnih.govnih.govnih.gov

Animal Models: In preclinical animal studies, some isothiocyanates have been shown to suppress tumor growth in xenograft and syngeneic models of cancer. nih.govmdpi.comnih.gov

Synergistic Effects: There is also evidence to suggest that some isothiocyanates may work synergistically with established anticancer drugs, potentially enhancing their therapeutic effects. nih.govbibliotekanauki.plnih.govuea.ac.ukfrontiersin.org

General Antimicrobial Activities of Other Isothiocyanates:

Antibacterial Properties: Various isothiocyanates have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govplos.orgmdpi.comresearchgate.netresearchgate.net

Antifungal Properties: The antifungal potential of certain isothiocyanates has also been a subject of investigation, with some compounds showing efficacy against various fungal strains. mdpi.comnih.govnih.govresearchgate.net

It is crucial to emphasize that these findings pertain to other, more extensively studied isothiocyanates and cannot be extrapolated to this compound. The biological activities of a chemical compound are highly specific to its unique molecular structure.

Therefore, without dedicated research on this compound, no scientifically accurate content can be generated for the requested article. The table of mentioned compounds, as per the instructions, would be empty as no compounds were discussed in relation to this compound. Further research is required to determine if this compound possesses any of the preclinical biological activities outlined.

Preclinical Biological Activities and Therapeutic Potential in Research Models

Antimicrobial Activities in Preclinical Settings

Anti-biofilm Formation and Quorum Sensing Modulation Studies

The ability of bacteria to form biofilms and communicate through quorum sensing (QS) is a significant factor in their pathogenicity. Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from antibiotics and host immune responses. Quorum sensing is a system of stimulus and response correlated to population density that allows bacteria to coordinate gene expression, including virulence and biofilm formation. nih.gov The disruption of these processes represents a promising therapeutic strategy to control bacterial infections without the selective pressure of traditional antibiotics. nih.gov

Research has shown that various isothiocyanates possess the ability to interfere with these bacterial communication and community-building mechanisms. For instance, sulforaphane (B1684495), a well-studied isothiocyanate, has demonstrated efficacy in inhibiting quorum sensing and preventing biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com Furthermore, a combination of benzyl (B1604629) isothiocyanate (BITC) and resveratrol (B1683913) has been effective against biofilm production in Staphylococcus aureus. nih.gov Studies involving phenethyl isothiocyanate (PEITC) and a mixture of isothiocyanates (ITCM) have also reported significant inhibition of biofilm development by P. aeruginosa. researchgate.net

Despite these promising findings within the isothiocyanate family, specific scientific investigations into the anti-biofilm and quorum sensing modulatory activities of 2-Hydroxytetradecanoyl isothiocyanate are not documented in the available literature.

Anti-inflammatory and Immunomodulatory Effects (Preclinical Investigations)

The anti-inflammatory and immunomodulatory properties of isothiocyanates are well-documented in preclinical research. mdpi.com These compounds influence multiple signaling pathways that are crucial in the inflammatory response.

Preclinical models have consistently demonstrated the ability of isothiocyanates to suppress the production of pro-inflammatory cytokines and chemokines. Sulforaphane has been shown to decrease the expression of key inflammatory signaling molecules such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cell types, including leukocytes and astrocytes. nih.gov Conversely, it can also enhance the production of cytokines like IL-2 and interferon-gamma (IFN-γ), which are integral to anti-cancer immune surveillance. nih.gov Allyl isothiocyanate (AITC) has been observed to reduce TNF-α secretion in macrophages stimulated with lipopolysaccharide (LPS). nih.gov However, in a contrasting finding from a study on type 2 diabetic rats, AITC administration led to an increase in the inflammatory cytokines IL-6, IL-1β, and TNF-α, suggesting its effects can be context-dependent. mdpi.com

Currently, there is no specific research data available on the effects of This compound on cytokine and chemokine production.

Isothiocyanates have been shown to influence the expression of various mediators of inflammation. Sulforaphane, for example, can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. nih.gov Research has also highlighted phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate as potent inhibitors of human COX-2, achieving approximately 99% inhibition at a 50 µM concentration. researchgate.net More recent work has focused on the synthesis of novel isothiocyanate derivatives with potent and selective COX-2 inhibitory properties. nih.gov

The clinical relevance of controlling inflammatory mediators is underscored by findings that link elevated levels of IL-17, IL-6, and TNF-α in the eye to the development of secondary glaucoma. nih.gov However, studies specifically examining the influence of This compound on the expression of such inflammatory mediators have not been reported.

Other Emerging Biological Activities in Research Models

In addition to their established anti-inflammatory and chemopreventive roles, isothiocyanates are being explored for a variety of other biological functions.

A growing body of evidence suggests that several isothiocyanates may offer neuroprotective benefits, which is of significant interest for neurodegenerative diseases. researchgate.netnih.gov Their ability to cross the blood-brain barrier allows them to exert antioxidant and anti-inflammatory effects within the central nervous system. researchgate.net Sulforaphane has been found to shield neurons from damage, reduce the activation of microglia (the brain's immune cells), and lower the expression of inflammatory markers. mdpi.com It has also shown promise in models of Parkinson's disease. mdpi.com Phenethyl isothiocyanate (PEITC) is another isothiocyanate that has demonstrated neuroprotective potential by influencing pathways related to oxidative stress, inflammation, and programmed cell death. mdpi.com In studies using rat astrocytes, both sulforaphane and PEITC were able to mitigate the production of harmful reactive oxygen species (ROS) and inhibit matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix in the brain and are implicated in neurological disorders. nih.gov

While the neuroprotective potential of the isothiocyanate class is a field of active research, specific studies on the neuroprotective capabilities of This compound are currently absent from the scientific literature.

The role of isothiocyanates in regulating metabolic processes, particularly in the context of obesity, is an emerging area of interest. Adipogenesis, the process of fat cell formation, is a key target for anti-obesity therapies. nih.gov

Several isothiocyanates have demonstrated anti-adipogenic properties. Allyl isothiocyanate (AITC) has been shown to hinder the differentiation of pre-adipocytes into mature fat cells, reducing lipid accumulation and downregulating critical adipogenic genes. nih.gov In animal studies, oral administration of AITC to mice on a high-fat diet resulted in reduced body weight and smaller fat cells. nih.gov Similarly, benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been reported to inhibit fat accumulation in both fat tissue and the liver in obese mice. researchgate.net Furthermore, the metabolites of AITC have also been found to be effective at inhibiting adipocyte differentiation. sigmaaldrich.com

Despite these findings for other members of the isothiocyanate family, there is currently no research available that specifically investigates the anti-adipogenic or other metabolic regulatory effects of This compound .

Interactive Data Table: Preclinical Anti-inflammatory Activity of Select Isothiocyanates

| Isothiocyanate | Model System | Key Findings | Reference |

| Sulforaphane | Murine Macrophages (RAW264.7) | Decreased TNF-α, IL-1β, IL-6 secretion | nih.gov |

| Allyl isothiocyanate (AITC) | Murine Macrophages (RAW264.7) | Decreased TNF-α secretion | nih.gov |

| Phenyl isothiocyanate | Human COX-2 Enzyme Assay | ~99% inhibition of COX-2 at 50 µM | researchgate.net |

| 3-methoxyphenyl ITC | Human COX-2 Enzyme Assay | ~99% inhibition of COX-2 at 50 µM | researchgate.net |

Pharmacokinetics and Biotransformation Studies Preclinical and in Vitro Focus

Absorption and Distribution Studies in Animal Models and In Vitro Systems

The absorption and distribution of isothiocyanates are influenced by their physicochemical properties. Generally, isothiocyanates are well-absorbed after oral administration. nih.gov Studies using in vitro models, such as Caco-2 cell monolayers, have been employed to investigate the intestinal absorption mechanisms of compounds like fucoidan (B602826) sulfate, which was labeled with fluorescein (B123965) isothiocyanate to track its movement. nih.gov These studies can help determine permeability and identify if transport is carrier-mediated. nih.gov For instance, the absorption of some compounds labeled with fluorescein isothiocyanate has been shown to be temperature-dependent and may involve endocytosis. nih.gov

Animal models provide further insights into the distribution of isothiocyanates throughout the body. Following absorption, isothiocyanates are distributed to various tissues. For example, studies in mice with allyl-isothiocyanate (AITC) have shown that its metabolites are distributed to most organs and tissues. nih.gov Similarly, after consumption of broccoli sprouts, isothiocyanate metabolites like sulforaphane (B1684495) and erucin (B1671059) were found in the skin, liver, kidney, bladder, and lung of mice. nih.gov The distribution pattern can be tissue-dependent, with some tissues showing a preference for certain metabolites. nih.gov

Table 1: Illustrative Tissue Distribution of Isothiocyanate Metabolites in Mice

| Isothiocyanate Metabolite | Tissue | Relative Concentration | Reference |

|---|---|---|---|

| Sulforaphane | Liver | High | nih.gov |

| Sulforaphane | Kidney | High | nih.gov |

| Erucin | Liver | Predominant form | nih.gov |

| Erucin | Kidney | Predominant form | nih.gov |

| Erucin | Bladder | Predominant form | nih.gov |

Metabolic Pathways and Metabolite Identification (In Vitro and Animal Models)

The primary metabolic pathway for isothiocyanates is the mercapturic acid pathway, which involves conjugation with glutathione (B108866) (GSH). nih.gov This biotransformation process generally leads to the formation of more water-soluble compounds that can be readily excreted. nih.govmdpi.com

The conjugation of isothiocyanates with glutathione is a critical step in their metabolism and is primarily catalyzed by glutathione S-transferases (GSTs). nih.govjohnshopkins.edu This enzymatic reaction is generally rapid and plays a significant role in the metabolic disposition of isothiocyanates in humans. nih.govjohnshopkins.edu Different GST isoenzymes, such as GSTP1-1 and GSTM1-1, have been shown to be efficient catalysts in this process. nih.gov The resulting glutathione conjugates can be further metabolized to cysteine and N-acetylcysteine conjugates. nih.gov

The rate of conjugation can vary depending on the specific isothiocyanate. For example, the conjugation of benzyl-isothiocyanate is more rapid than that of sulforaphane. nih.gov The abundance of GSTs in the body suggests their crucial role in the detoxification of isothiocyanates. nih.govjohnshopkins.edu

Isothiocyanates can also undergo non-enzymatic hydrolysis in aqueous environments, although this process is generally slower than enzymatic conjugation. rsc.org The hydrolysis of isothiocyanates can lead to the formation of corresponding amines and thiocarbamic acids, the latter of which are often unstable and decompose. rsc.org The rate of hydrolysis can be influenced by factors such as pH. nih.gov

In the context of research, understanding the formation of hydrolysis products is important as it can affect the bioavailability and biological activity of the parent compound. For instance, the hydrolysis of glucosinolates, the precursors to isothiocyanates, is catalyzed by the enzyme myrosinase, and the conditions of this reaction can determine whether isothiocyanates or other products like nitriles are formed. nih.govresearchgate.net

Excretion Routes and Clearance Mechanisms in Preclinical Studies

The primary route of excretion for isothiocyanate metabolites is through the urine. nih.govnih.gov Following conjugation with glutathione and subsequent metabolism in the mercapturic acid pathway, the resulting water-soluble dithiocarbamates are efficiently eliminated from the body. nih.gov Studies in humans have shown that after the consumption of cruciferous vegetables, urinary dithiocarbamates are detected, and their levels correlate with the intake of isothiocyanates and their glucosinolate precursors. nih.gov

The excretion of isothiocyanate metabolites is typically rapid. For example, after administration of allyl isothiocyanate, a significant portion is excreted in the urine within a few hours. nih.gov This rapid clearance is indicative of an efficient metabolic and excretory process.

Plasma Protein Binding and Tissue Distribution in Animal Models

The extent of plasma protein binding is a key determinant of the pharmacokinetic properties of a compound, as generally only the unbound fraction is pharmacologically active. While specific data for 2-Hydroxytetradecanoyl isothiocyanate is unavailable, studies on other compounds provide a general understanding. Various methods, including equilibrium dialysis and ultrafiltration, are used to determine the degree of plasma protein binding. d-nb.infowuxiapptec.com

The binding of drugs to plasma proteins can be significant. For instance, some new psychoactive substances have shown plasma protein binding ranging from 67% to over 99%. d-nb.info Isothiocyanates, upon entering the bloodstream, are known to associate with plasma proteins, which facilitates their transport to various tissues. mdpi.com The specific proteins involved and the affinity of binding can influence the distribution and clearance of the compound.

Advanced Research Methodologies and Techniques in 2 Hydroxytetradecanoyl Isothiocyanate Research

Advanced Cell-Based Assays for Mechanistic Elucidation (e.g., 3D Cell Culture, Organoids)

To date, specific studies employing three-dimensional (3D) cell cultures or organoid models to investigate 2-Hydroxytetradecanoyl isothiocyanate have not been prominently published. However, these advanced cell-based assays are transforming our understanding of cellular responses to chemical compounds, including other isothiocyanates.

Traditional two-dimensional (2D) cell cultures, while foundational, impose artificial constraints on cells that can alter their phenotype and functionality. nih.gov In contrast, 3D cell culture models, such as spheroids, more accurately mimic the in vivo conditions of tissues, including the establishment of gradients for oxygen, nutrients, and the compound being tested. nih.gov This is crucial as it can reveal differences in drug response and signal transduction compared to 2D models. nih.gov For instance, studies on head and neck squamous cell carcinoma have shown that 3D cell cultures better imitate the hypoxic areas and cell-cell interactions of tumors, leading to altered responses to therapeutic agents. nih.govnih.gov These models are increasingly used to study the long-term effects of drugs, as cells can remain functionally stable for extended periods. nih.gov

Organoids, which are self-organizing 3D structures derived from stem cells, represent an even more sophisticated model system. youtube.commdpi.com They can replicate the architecture and function of native organs, providing a more accurate platform for studying disease and testing drug efficacy and toxicity. youtube.commdpi.com For example, intestinal and renal organoids have been used to model diseases and screen for chemical effects. youtube.comnih.gov The development of an Organoid Cell Atlas aims to standardize and expand the use of these models by creating comprehensive molecular maps of various organoids, which will serve as a crucial reference for future research. nih.gov The application of such models to study this compound could provide significant insights into its tissue-specific effects and mechanisms of action.

Table 1: Comparison of 2D and 3D Cell Culture Models in Compound Research

| Feature | 2D Cell Culture | 3D Cell Culture (Spheroids/Organoids) |

|---|---|---|

| Cell Morphology | Flattened, artificial | More physiologically relevant, spherical |

| Cell-Cell Interactions | Limited to lateral connections | Extensive, mimics in vivo tissue |

| Nutrient/Oxygen Gradients | Uniform distribution | Forms gradients, creating different cellular zones |

| Drug Response | Often shows higher sensitivity | May exhibit increased resistance, better reflecting in vivo reality |

| Gene & Protein Expression | Can differ significantly from in vivo | More closely resembles in vivo expression profiles |

| Applications | High-throughput screening, basic mechanism studies | Efficacy testing, resistance studies, personalized medicine |

Sophisticated In Vivo Animal Models for Efficacy and Mechanistic Investigations

There is a lack of published in vivo studies in animal models specifically investigating this compound. However, various animal models have been instrumental in evaluating the efficacy and exploring the mechanisms of other dietary isothiocyanates.

In vivo studies provide invaluable data on the complex biological interactions that cannot be fully replicated in vitro. nih.gov Animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound, helping to predict its behavior in humans. nih.gov For example, a chemically induced mouse model of gastric cancer, using N-methyl-N-nitrosourea (MNU), and a genetically engineered mouse model (INS-GAS mice) have been used to study the chemopreventive potential of phenethyl isothiocyanate (PEITC). nih.gov In these studies, dietary PEITC was shown to reduce tumor size when administered concurrently with the carcinogen. nih.gov

Another example is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. Such a model was used to demonstrate that PEITC inhibits the growth of pancreatic cancer cells. researchgate.net These studies often involve detailed analysis of the compound's effect on cell proliferation, apoptosis, and key signaling pathways within the tumor tissue. researchgate.net The development of cost-effective immunocompetent mouse models for infectious diseases also highlights the continuous innovation in this field, allowing for the in vivo testing of a wider range of compounds. opentrons.com The application of similar sophisticated animal models would be a critical next step in the preclinical evaluation of this compound.

High-Throughput Screening (HTS) Methodologies for Analogues

While there is no specific public information on high-throughput screening (HTS) campaigns for analogues of this compound, HTS is a cornerstone of modern drug discovery for identifying novel active compounds. nih.gov HTS involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target. nih.gov

The process begins with the development of a robust and sensitive assay that is compatible with automation, often in 96-well or 384-well plate formats. nih.gov These can be biochemical assays, which measure the effect of a compound on a purified protein, or cell-based assays, which assess the compound's effect within a living cell. nih.gov For example, an HTS assay was developed to identify inhibitors of human thyroperoxidase (hTPO), screening a large number of chemicals to assess their potential endocrine-disrupting activity. nih.gov

More advanced HTS approaches are continuously being developed. For instance, gene-expression signature-based methods like L1000 and HTS² allow for the screening of compounds based on their ability to modulate transcriptional programs in cancer cells. nih.gov These technologies measure changes in the abundance of specific mRNA transcripts to identify compounds that can reverse disease-associated gene expression patterns. nih.gov HTS platforms are essential for exploring the chemical space around a lead compound like this compound to identify analogues with improved potency, selectivity, or pharmacokinetic properties.

Table 2: Overview of High-Throughput Screening (HTS) Methodologies

| HTS Approach | Principle | Application Example |

|---|---|---|

| Biochemical Assays | Measures compound interaction with a purified target (e.g., enzyme, receptor). | Screening for inhibitors of a specific kinase. |

| Cell-Based Assays | Measures compound effects on cellular processes (e.g., viability, signaling). | Identifying compounds that induce apoptosis in cancer cells. |

| Reporter Gene Assays | Measures compound-induced changes in the expression of a reporter gene linked to a specific pathway. | Screening for modulators of a particular transcription factor. |

| High-Content Screening (HCS) | Uses automated microscopy to analyze multiple cellular parameters simultaneously. | Assessing changes in cell morphology, protein localization, and organelle health. |

| Gene Expression-Based HTS (e.g., L1000, HTS²) | Measures changes in the expression of a panel of genes to create a "signature" of a compound's activity. | Identifying compounds that revert a disease-specific gene expression profile. |

Omics Technologies in Compound Research (e.g., Genomics, Proteomics, Metabolomics, Lipidomics)

There are no specific published "omics" studies focused on this compound. However, the application of omics technologies is fundamental to understanding the multifaceted biological effects of chemical compounds, including other isothiocyanates. These technologies provide a global view of the changes occurring within a biological system in response to a particular stimulus.

Genomics and Transcriptomics investigate the complete set of genes and their expression levels (mRNA), respectively. For isothiocyanates, transcriptomic analyses have been used to identify the modulation of gene expression related to detoxification, apoptosis, and cell cycle regulation. nih.gov

Proteomics analyzes the entire complement of proteins in a cell or tissue. This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by a compound.

Metabolomics studies the complete set of small-molecule metabolites. It can provide a snapshot of the physiological state of a cell and how it is altered by a compound.

Lipidomics , a subset of metabolomics, focuses specifically on the comprehensive analysis of lipids. Given that this compound has a long-chain fatty acid component, lipidomics would be a particularly relevant technology to investigate its effects on lipid metabolism and signaling.

Integrated multi-omics approaches, which combine data from two or more of these technologies, offer a more holistic understanding of a compound's mechanism of action. By correlating changes across different molecular layers, researchers can build more comprehensive models of a compound's biological effects.

Advanced Imaging Techniques for Tracking and Distribution in Preclinical Systems

Specific studies using advanced imaging to track the distribution of this compound in preclinical systems have not been reported. However, advanced imaging techniques are critical for visualizing and quantifying the biodistribution of compounds and their effects in vivo.

Techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) are used to non-invasively track radiolabeled compounds or monitor physiological changes in response to treatment. utah.edu For instance, micro-computed tomography (microCT) provides high-resolution anatomical images, which can be fused with functional data from PET or SPECT. revvity.com

More recently, technologies like Magnetic Particle Imaging (MPI) have emerged, offering high sensitivity for tracking iron oxide nanoparticle-labeled compounds. utah.edu At the microscopic level, super-resolution microscopy techniques allow for the visualization of drug molecules within subcellular compartments, providing insights into their mechanisms of action at an unprecedented resolution. nih.gov Whole-body autoradiography, using instruments like a cryo-macrotome, can provide a detailed quantitative assessment of a labeled compound's distribution throughout an entire animal model. revvity.com These imaging modalities would be invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Computational Modeling, Molecular Docking, and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to screen virtual libraries of compounds against a protein target to identify potential hits and to propose binding modes for known active compounds. nih.gov For example, molecular docking has been used to study the binding of isoxazole (B147169) derivatives to cyclooxygenase (COX) enzymes, helping to rationalize their inhibitory activity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of a docked pose, to understand the energetic contributions of different interactions, and to predict the conformational changes that may occur upon ligand binding. These computational approaches are often used in conjunction with experimental data to build a comprehensive understanding of a compound's mechanism of action and to guide the design of new analogues with improved properties. The application of these in silico tools to this compound could help identify its potential biological targets and guide further experimental validation.

Future Directions and Research Gaps for 2 Hydroxytetradecanoyl Isothiocyanate

Development of Novel Analogues with Enhanced Potency and Specificity

A significant avenue of future research will be the rational design and synthesis of novel analogues of 2-Hydroxytetradecanoyl Isothiocyanate to enhance its therapeutic potential. The goal is to create derivatives with improved potency, greater specificity for biological targets, and favorable pharmacokinetic profiles.

Synthetic strategies for creating diverse isothiocyanates are well-established and can be adapted for this purpose. rsc.orgchemrxiv.orgnih.gov Modifications could involve altering the length of the fatty acid chain, the position of the hydroxyl group, or introducing additional functional groups. For instance, creating a series of analogues with varying chain lengths could modulate lipophilicity, thereby influencing membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Furthermore, inspiration can be drawn from the development of synthetic analogues of naturally occurring ITCs like sulforaphane (B1684495), where modifications have been explored to improve activity. researchgate.net The development of isoselenocyanates, where selenium replaces sulfur, has been shown to increase cytotoxicity toward cancer cells compared to their isothiocyanate counterparts and represents another potential modification strategy. nih.gov

Elucidation of Unexplored Molecular Targets and Signaling Networks

A critical research gap is the identification of the specific molecular targets and signaling pathways modulated by this compound. Isothiocyanates are known to interact with a multitude of cellular targets, primarily through the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic groups on proteins, such as thiols. drugbank.com

Future research should employ proteomic approaches to identify proteins that are covalently modified by this compound. drugbank.com This could reveal novel targets that are not affected by more commonly studied ITCs. Given its lipid nature, it is plausible that this compound may target proteins involved in lipid metabolism or signaling pathways that are localized to cellular membranes.

Key signaling pathways that are known to be modulated by other ITCs and warrant investigation include:

The Keap1-Nrf2 pathway: A central regulator of the antioxidant response. nih.govoregonstate.edu

The NF-κB signaling pathway: A key player in inflammation. oregonstate.edu

Apoptotic pathways: Including the activation of caspases and modulation of Bcl-2 family proteins. nih.govmdpi.com

Cell cycle regulation: Through effects on cyclins and cyclin-dependent kinases. oregonstate.edu

Investigation into Broader Spectrum Biological Activities and Combinatorial Approaches

The biological activities of this compound are likely to extend beyond the well-documented anticancer effects of many ITCs. nih.govmdpi.com The fatty acid component may confer additional functionalities. For example, certain hydroxylated fatty acids have demonstrated anti-bacterial and anti-fungal properties. usda.gov Therefore, a broader investigation into its antimicrobial, anti-inflammatory, and neuroprotective effects is warranted. foodandnutritionjournal.org

Furthermore, exploring the synergistic effects of this compound in combination with other therapeutic agents is a promising research direction. Its ability to modulate specific signaling pathways could potentially sensitize cancer cells to conventional chemotherapy or targeted therapies. mdpi.com Combinatorial approaches with other fatty acid derivatives or natural products could also lead to enhanced therapeutic efficacy. nih.gov

Applications as Chemical Probes in Biological Systems for Target Validation

The unique structure of this compound makes it a potential candidate for development as a chemical probe to investigate biological systems. Its long fatty acid chain could be used to probe lipid-protein interactions or to target specific membrane-associated proteins.

By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to a non-critical position on the molecule, researchers could visualize its subcellular localization and identify its binding partners. researchgate.netrsc.org Such probes would be invaluable for validating the molecular targets identified through proteomic studies and for elucidating the compound's mechanism of action in living cells.

Overcoming Challenges in Preclinical Development for Specific Research Applications

The translation of this compound from a compound of interest to a validated research tool or therapeutic lead will require overcoming several preclinical development challenges. A key hurdle for many lipid-based compounds is their formulation and delivery. nih.govnih.govmdpi.com Due to its likely poor water solubility, developing suitable delivery systems, such as lipid-based nanoparticles or nanoemulsions, will be crucial for in vivo studies. nih.govmdpi.com

Another significant challenge is navigating the complexities of its metabolism. Isothiocyanates are typically metabolized through the mercapturic acid pathway. oregonstate.edu The long fatty acid chain of this particular compound may lead to additional metabolic routes, such as beta-oxidation, which could influence its bioavailability and activity. Understanding its metabolic fate will be essential for interpreting experimental results and for designing more stable and effective analogues. acs.org Furthermore, for potential applications in treating central nervous system disorders, overcoming the blood-brain barrier will be a major consideration. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.